molecular formula C21H19N3O5S B11584431 (6Z)-6-(2,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11584431
M. Wt: 425.5 g/mol
InChI Key: KWSFGHXWQOOQKM-ZDLGFXPLSA-N
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Description

(6Z)-3-(3,4-DIMETHOXYPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a synthetic organic compound belonging to the class of triazolothiazoles This compound is characterized by its complex structure, which includes methoxy-substituted phenyl groups and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of a hydrazine derivative with a suitable nitrile.

    Thiazole Ring Formation: The thiazole ring is introduced through the reaction of the triazole intermediate with a thiocarbonyl compound.

    Methoxy Substitution: The phenyl groups are methoxylated using methanol and a suitable catalyst under reflux conditions.

    Final Cyclization: The final compound is obtained by cyclization of the intermediate with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole or thiazole rings, resulting in the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave-assisted synthesis.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced triazole or thiazole derivatives.

    Substitution Products: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: The compound shows promise in medicinal chemistry as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups and triazolothiazole core play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness: The uniqueness of (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific substitution pattern and the presence of both triazole and thiazole rings. This combination imparts unique electronic and steric properties, making it distinct from other similar compounds. The methoxy groups enhance its solubility and reactivity, further contributing to its versatility in various applications.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

(6Z)-3-(3,4-dimethoxyphenyl)-6-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C21H19N3O5S/c1-26-14-7-5-12(16(11-14)28-3)10-18-20(25)24-19(22-23-21(24)30-18)13-6-8-15(27-2)17(9-13)29-4/h5-11H,1-4H3/b18-10-

InChI Key

KWSFGHXWQOOQKM-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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